An In-depth Technical Guide to (Rac)-Ruxolitinib-d8: Chemical Structure, Properties, and Analytical Considerations
An In-depth Technical Guide to (Rac)-Ruxolitinib-d8: Chemical Structure, Properties, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Ruxolitinib-d8 is the deuterated analog of Ruxolitinib, a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2. Ruxolitinib itself is a cornerstone therapy for myeloproliferative neoplasms, including myelofibrosis and polycythemia vera, by targeting the dysregulated JAK-STAT signaling pathway.[1][2] The introduction of deuterium atoms into the Ruxolitinib molecule, specifically on the cyclopentyl group, creates (Rac)-Ruxolitinib-d8. This stable isotope-labeled version serves as an invaluable tool in analytical and pharmacokinetic research, primarily as an internal standard for the accurate quantification of Ruxolitinib in biological matrices.[3] Deuteration can potentially alter the metabolic profile of a drug, and while specific comparative pharmacokinetic data for (Rac)-Ruxolitinib-d8 is not extensively published, the general principle of using deuterated analogs is to improve the accuracy of bioanalytical methods.[4]
Chemical Structure and Properties
(Rac)-Ruxolitinib-d8 is a racemic mixture containing a deuterated cyclopentyl moiety. The core structure remains identical to that of Ruxolitinib, featuring a pyrrolo[2,3-d]pyrimidine core linked to a pyrazole ring.
Chemical Name: 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(cyclopentyl-2,2,3,3,4,4,5,5-d8)propanenitrile[3]
Synonyms: (Rac)-INCB018424-d8, Ruxotinib racemate-d8, β-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile-d8[3][5]
Physicochemical and Pharmacokinetic Properties
The following tables summarize the key physicochemical properties of (Rac)-Ruxolitinib-d8 and the pharmacokinetic parameters of its non-deuterated parent compound, Ruxolitinib.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₇H₁₀D₈N₆ | [6] |
| Molecular Weight | 314.41 g/mol | |
| CAS Number | 1794791-38-0 | [3] |
| Appearance | White to Off-White Solid | [6] |
| Pharmacokinetic Parameter (Ruxolitinib) | Value | Reference(s) |
| Bioavailability | ~95% | [1][7] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [1] |
| Plasma Protein Binding | ~97% (primarily to albumin) | [7] |
| Apparent Volume of Distribution (Vz/F) | 72 L | [1][7] |
| Elimination Half-Life (t½) | ~3 hours | [1] |
| Metabolism | Primarily hepatic via CYP3A4 | [7] |
| Excretion | Primarily as metabolites in urine | [7] |
Mechanism of Action: The JAK-STAT Signaling Pathway
Ruxolitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, particularly JAK1 and JAK2. These enzymes are critical components of the JAK-STAT signaling pathway, a key cascade in the regulation of hematopoiesis and immune function.[2][8] In myeloproliferative neoplasms, mutations often lead to the constitutive activation of this pathway, driving uncontrolled cell growth and the production of inflammatory cytokines.[2]
Ruxolitinib competitively binds to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[9] This blockade of STAT phosphorylation inhibits their dimerization and translocation to the nucleus, ultimately downregulating the expression of target genes involved in cell proliferation and inflammation.[10]
Caption: Ruxolitinib Inhibition of the JAK-STAT Signaling Pathway.
Experimental Protocols
(Rac)-Ruxolitinib-d8 is predominantly used as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Ruxolitinib in biological samples such as plasma. The following is a representative protocol based on published methods.[11][12][13]
Bioanalytical Method for Ruxolitinib Quantification using LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of (Rac)-Ruxolitinib-d8 internal standard working solution (concentration will depend on the specific assay requirements).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm particle size).[12]
-
Mobile Phase A: 0.1% formic acid in water.[12]
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[12][13]
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
0-1.0 min: 15% B
-
1.0-2.0 min: Ramp to 85% B
-
2.0-2.5 min: Hold at 85% B
-
2.5-3.0 min: Return to 15% B and re-equilibrate.
-
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ruxolitinib: m/z 307.2 → 186.1
-
(Rac)-Ruxolitinib-d8 (Internal Standard): m/z 315.2 → 186.1 (Note: The exact m/z may vary slightly depending on the specific deuteration pattern and instrument calibration). A d9 variant has also been reported with m/z 316.1 → 185.9.[13]
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
4. Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
References
- 1. researchgate.net [researchgate.net]
- 2. ajmc.com [ajmc.com]
- 3. veeprho.com [veeprho.com]
- 4. US9249149B2 - Deuterated derivatives of ruxolitinib - Google Patents [patents.google.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. JAK1/2 inhibitor ruxolitinib promotes the expansion and suppressive action of polymorphonuclear myeloid‐derived suppressor cells via the JAK/STAT and ROS‐MAPK/NF‐κB signalling pathways in acute graft‐versus‐host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and application of an LC-MS/MS method for pharmacokinetic study of ruxolitinib in children with hemophagocytic lymphohistiocytosis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
